An In-depth Technical Guide to 2'-Nitroacetophenone: Core Physical and Chemical Properties for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2'-Nitroacetophenone: Core Physical and Chemical Properties for Researchers and Drug Development Professionals
An authoritative overview of 2'-Nitroacetophenone, detailing its fundamental physicochemical properties, spectral characteristics, and key synthetic applications. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies to effectively utilize this important chemical intermediate.
2'-Nitroacetophenone, a pale yellow crystalline solid, is a key building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1][2] Its strategic placement of a nitro group and a ketone functionality on the aromatic ring makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds with significant biological activities.[3][4] This document provides a comprehensive technical overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a visual representation of its role in synthetic pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of 2'-Nitroacetophenone are summarized below, providing a critical resource for its handling, application in reactions, and purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₃ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
| Appearance | Yellow crystalline solid or liquid, depending on ambient temperature. | [1][2] |
| Melting Point | 23-30 °C (73.4-86 °F) | [2] |
| Boiling Point | 159 °C at 16 mmHg | [2] |
| Density | 1.23 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, and ethyl acetate. | [5] |
| Refractive Index (n20/D) | 1.55 | [5] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Stability | Stable under recommended storage conditions. Combustible. | [5] |
| InChIKey | SUGXZLKUDLDTKX-UHFFFAOYSA-N | [6] |
| CAS Number | 577-59-3 | [2] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of 2'-Nitroacetophenone. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |
| 8.07 | d | Aromatic CH | [6] |
| 7.72 | t | Aromatic CH | [6] |
| 7.61 | t | Aromatic CH | [6] |
| 7.45 | d | Aromatic CH | [6] |
| 2.56 | s | -COCH₃ | [6] |
| (Solvent: CDCl₃) |
¹³C NMR Spectral Data
Note: Specific ¹³C NMR chemical shift values were not explicitly available in the search results but are generally found in spectral databases.
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3090 - 3105 | Aromatic C-H stretch | [7] |
| 1691 | Carbonyl (C=O) stretch | [7] |
| 1520 - 1530 | Asymmetric NO₂ stretch | [4] |
| 1340 - 1350 | Symmetric NO₂ stretch | [4] |
Mass Spectrometry Data
| m/z | Interpretation | Reference(s) |
| 165 | Molecular ion [M]⁺ | [8] |
| 150 | [M - CH₃]⁺ or [M - O]⁺ | [8] |
| 120 | Loss of NO₂ | [9] |
| 104 | [M - NO₂ - O]⁺ | [8] |
| 92 | Subsequent fragmentation | [8] |
| 77 | Phenyl cation [C₆H₅]⁺ | [9] |
| 43 | Acetyl cation [CH₃CO]⁺ | [8][9] |
Experimental Protocols
Detailed methodologies are essential for the consistent synthesis and analysis of 2'-Nitroacetophenone in a research setting.
Synthesis of 2'-Nitroacetophenone via Nitration of Acetophenone
This protocol describes a common method for the preparation of 2'-Nitroacetophenone.
Materials:
-
Acetophenone
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer and dropping funnel, cool 150 mL of concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 0.5 moles of pure acetophenone to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture of 40 mL of concentrated nitric acid and 60 mL of concentrated sulfuric acid, and cool it to 15-20°C.
-
Add the nitrating mixture dropwise to the acetophenone solution, maintaining the reaction temperature at or below 0°C.
-
After the addition is complete, pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain 2'-Nitroacetophenone.[10]
Analytical Methodology: HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Newcrom R1 reverse-phase column or equivalent.
Mobile Phase:
-
A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]
Procedure:
-
Prepare a standard solution of 2'-Nitroacetophenone in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC column.
-
Elute the compound using the specified mobile phase.
-
Detect the compound using a UV detector at an appropriate wavelength.
-
Quantify the compound by comparing its peak area to that of the standard.
Role in Synthetic Pathways
2'-Nitroacetophenone is a valuable intermediate in the synthesis of various heterocyclic compounds, which are often the core structures of biologically active molecules.[3] A key application is in the synthesis of quinolines through the Friedländer annulation, which involves the reduction of the nitro group followed by cyclization.[11]
Caption: Synthetic pathway from 2'-Nitroacetophenone to quinolines.
This technical guide provides a foundational understanding of the physical and chemical properties of 2'-Nitroacetophenone, along with practical experimental details and an illustration of its synthetic importance. This information is intended to support researchers and developers in the effective application of this versatile chemical intermediate.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2'-Nitroacetophenone | C8H7NO3 | CID 11346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Nitroacetophenone | 577-59-3 | Benchchem [benchchem.com]
- 4. 2-Nitroacetophenone(577-59-3) IR Spectrum [chemicalbook.com]
- 5. Separation of 2-Nitroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 2-Nitroacetophenone(577-59-3) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Nitroacetophenone(577-59-3) MS [m.chemicalbook.com]
- 9. app.studyraid.com [app.studyraid.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

